molecular formula C24H22FNO2 B3003765 2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-76-9

2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B3003765
CAS No.: 850905-76-9
M. Wt: 375.443
InChI Key: MXILKGGJBABLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 4-methylphenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methyl groups are replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds, such as:

    2-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one: This compound has a methoxy group instead of a fluorine atom, which may result in different chemical and biological properties.

    2-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one:

    2-[(4-bromophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one: The bromine atom may impart different electronic and steric effects compared to fluorine, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17-5-7-19(8-6-17)16-28-23-4-2-3-22-21(23)13-14-26(24(22)27)15-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXILKGGJBABLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.